molecular formula C16H24N2O4S B2983588 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine CAS No. 2034309-64-1

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine

Cat. No. B2983588
CAS RN: 2034309-64-1
M. Wt: 340.44
InChI Key: XVJILECUTNBWIO-UHFFFAOYSA-N
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Description

4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AZD8055 and is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase.

Scientific Research Applications

Metal-Free Coupling Reactions

A procedure for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids has been developed, facilitating the synthesis of functionalized bicyclic building blocks, including azetidines and piperidines (Allwood et al., 2014). This process is instrumental for the pharmaceutical industry, aiming at the generation of new chemical entities with potential biological activities.

Pharmacological Properties

Research into benzamide derivatives as selective serotonin 4 receptor agonists identified compounds with significant effects on gastrointestinal motility, including derivatives featuring the piperidine moiety (Sonda et al., 2004). These findings underscore the potential of such compounds in developing new treatments for gastrointestinal disorders.

Antimicrobial Activities

Studies have also explored the antimicrobial potential of compounds related to 4-Methoxy-1-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)piperidine. For instance, certain piperazine derivatives were prepared and evaluated as 5-HT7 receptor antagonists, showcasing potential for further exploration in antimicrobial applications (Yoon et al., 2008).

Synthesis and Structural Analysis

The development and analysis of novel 3-oxopiperidin-2-ones from related substrates highlight the versatility of these compounds in synthesizing diverse heterocyclic structures, which are crucial in drug development (Dejaegher et al., 2008).

Chemical Properties and Reactions

Research into the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives provides insight into the electrochemical properties of these compounds, offering potential routes for functional group modifications (Golub & Becker, 2015).

properties

IUPAC Name

4-methoxy-1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-21-14-6-8-17(9-7-14)13-11-18(12-13)23(19,20)16-5-3-4-15(10-16)22-2/h3-5,10,13-14H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJILECUTNBWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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